

# TMI-1 Chemical Properties & Quality Control

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**Compound Focus:** TMI-1

Cat. No.: S545482

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The table below summarizes key chemical identifiers and quality control specifications for **TMI-1** from commercial suppliers.

Specification	Details
CAS Number	287403-39-8 [1] [2]
Molecular Formula	C <sub>17</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub> S <sub>2</sub> [1] [2]
Molecular Weight	398.49 g/mol [1] [2]
Purity	>98% to >99.0% [1] [2]
Solubility	39.85 mg/mL in DMSO; also soluble in ethanol [1] [2]
Recommended Storage	Store powder at -20°C; in solvent at -80°C for long-term [1]

## Biological Activity & Key Findings

**TMI-1** is a potent dual inhibitor of ADAM17 (TACE) and various Matrix Metalloproteinases (MMPs) [1] [2]. The table lists its half-maximal inhibitory concentration (IC<sub>50</sub>) values for different enzyme targets.

Enzyme Target	IC <sub>50</sub> (nM)
MMP-13	3 nM [1] [2]
MMP-2	4.7 nM [1] [2]
MMP-1	6.6 nM [1] [2]
<b>ADAM17 (TACE)</b>	<b>8.4 nM</b> [1] [2]
MMP-9	12 nM [1] [2]
MMP-7	26 nM [1] [2]
MMP-14	26 nM [1] [2]

Key documented biological effects include:

- **Selective Cytotoxicity:** Kills tumor cells and cancer stem cells at submicromolar concentrations (ED<sub>50</sub> range: 0.6  $\mu$ M to 12.5  $\mu$ M across 34/40 tumor cell lines) while sparing non-malignant cells [3].
- **Induces Apoptosis:** Triggers caspase-dependent apoptosis in breast cancer models and inhibits tumor development in MMTV-ERBB2/neu transgenic mice [3].
- **Synergistic Effects:** Shows strong synergistic effects when combined with docetaxel, doxorubicin, and lapatinib [3].
- **Neuroprotective Potential:** Protects against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells by suppressing TNF- $\alpha$ , IL-1 $\beta$ , IL-6, and reversing TRPV1 upregulation [4] [5].

## Experimental Protocol: Assessing Protection Against Paclitaxel-Induced Neurotoxicity

This methodology is adapted from a 2022 study that investigated **TMI-1**'s protective role in an *in vitro* model of chemotherapy-induced peripheral neuropathy (CIPN) using immortalized rat DRG neuronal cells (50B11 line) [4] [5].

### 1. Cell Culture and Differentiation

- **Cell Line:** 50B11 immortalized DRG neuronal cells.

- **Culture Medium:** Neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% L-glutamine, and 1% antibiotic-antimycotic [4] [5].
- **Differentiation:** Differentiate cells using 75  $\mu$ M Forskolin (FSK) in a serum-free medium for 24 hours prior to experiments [4] [5].

## 2. Drug Treatment

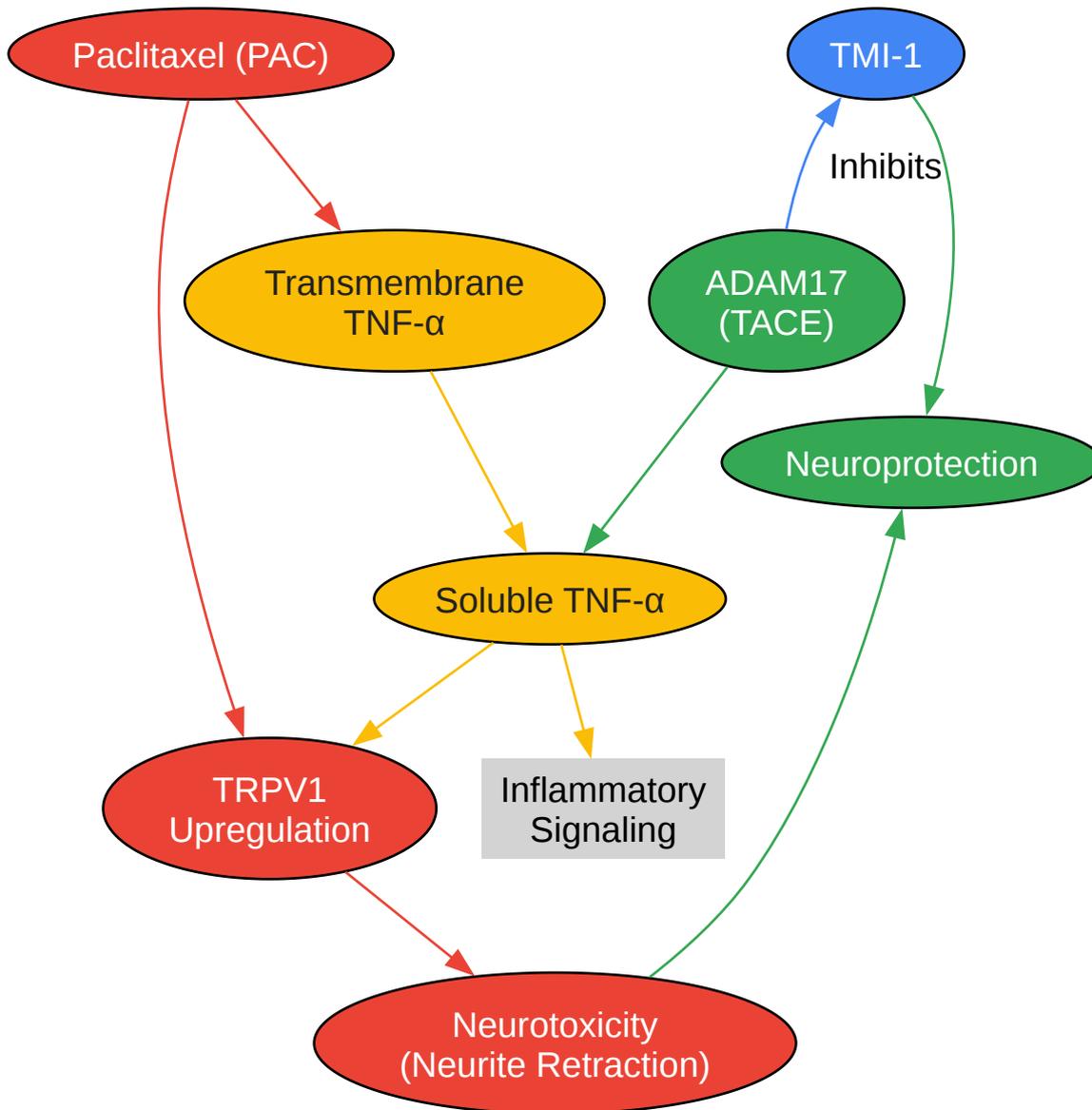
- Prepare a stock solution of **TMI-1** in DMSO [1].
- **Paclitaxel (PAC) Concentrations:** 1, 10, and 100 ng/mL.
- **TMI-1 Co-treatment Concentrations:** 0.04, 0.4, and 4 ng/mL (equivalent to 0.1, 1, and 10 nM) [4] [5].
- Treat differentiated 50B11 cells with PAC alone or in combination with **TMI-1** for 24 hours.

## 3. Key Readouts and Assays

- **Neurite Outgrowth:** Image neurons and measure neurite length using software like ImageJ [4] [5].
- **Cell Viability:** Use a kit such as EZ-CYTOX to assess viability, proliferation, and cytotoxicity [4] [5].
- **Protein Expression (Western Blot/Immunofluorescence):** Analyze expression levels of key proteins like TRPV1, phospho-ERK, phospho-JNK, and NF- $\kappa$ B [4] [5].
- **Calcium Influx:** Use calcium flow cytometry or imaging to measure neuronal activity via TRPV1 [4] [5].
- **Cytokine Quantification (ELISA):** Measure secretion of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in the cell culture supernatant [4] [5].

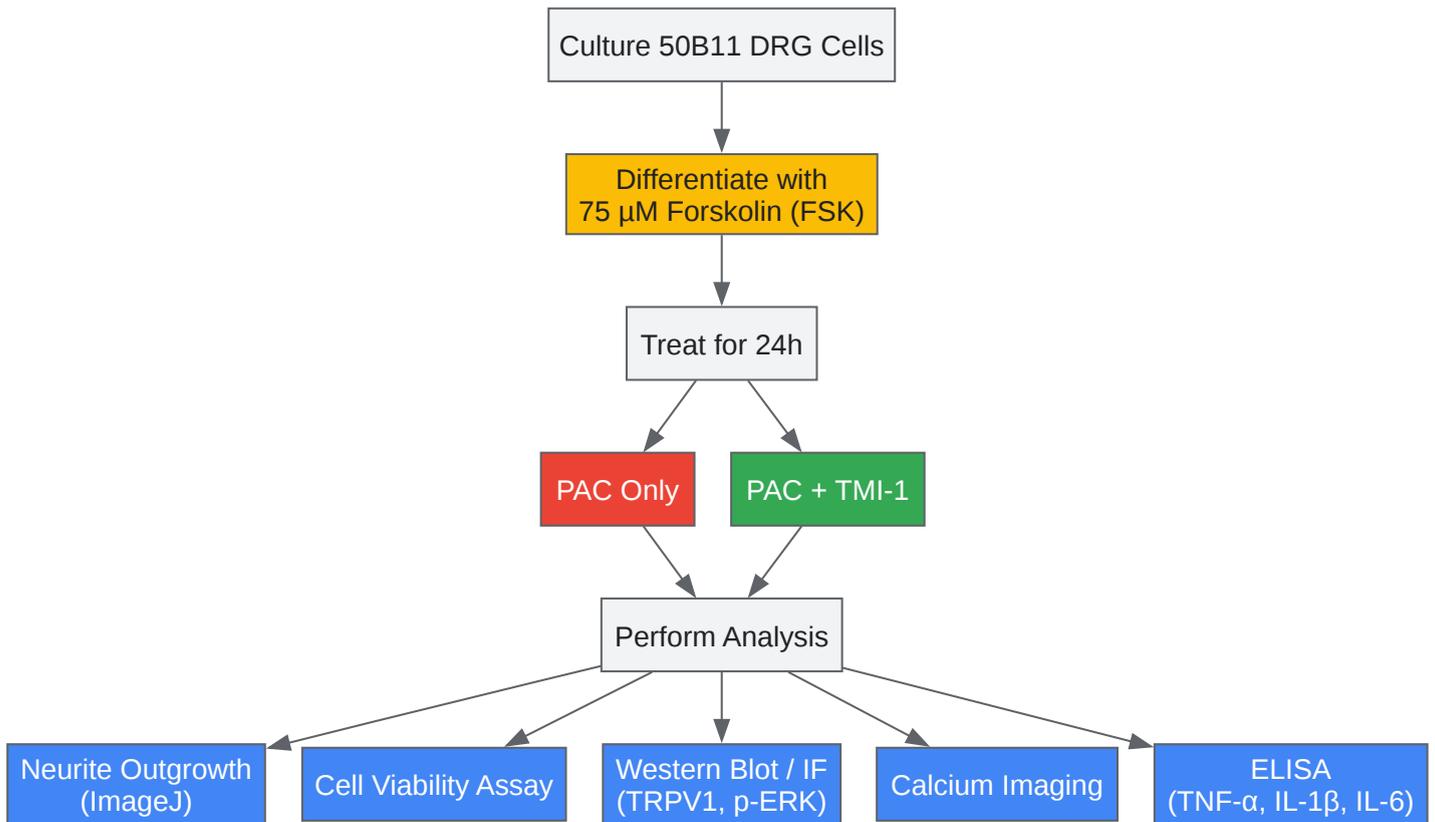
# TMI-1 Signaling Pathway and Experimental Workflow

The following diagrams, created with DOT language, illustrate the proposed mechanism of **TMI-1** and the experimental workflow.



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Diagram 1: Proposed Mechanism of **TMI-1** in Neuroprotection. **TMI-1** inhibits ADAM17, preventing the release of soluble TNF- $\alpha$ , which in turn reduces TRPV1 upregulation and inflammatory signaling induced by paclitaxel, leading to a neuroprotective effect.



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*Diagram 2: Experimental Workflow for Neuroprotection Study. This flowchart outlines the key steps for evaluating the protective effects of **TMI-1** against paclitaxel-induced neurotoxicity in DRG neuronal cells, from cell culture and differentiation to treatment and subsequent analysis.*

## Frequently Asked Questions (FAQs)

**Q1: What is the typical working concentration range for TMI-1 in cell-based assays?** Concentrations can vary by experiment. In neuroprotection studies, **TMI-1** was used at 0.1 to 10 nM (0.04 to 4 ng/mL) [4] [5]. For cytotoxic tumor cell studies, effective doses (ED<sub>50</sub>) ranged from 0.6 μM to 12.5 μM [3]. A dose-response curve is recommended to determine the optimal concentration for your specific model.

**Q2: My TMI-1 solution has precipitated. How can I re-solubilize it?** TMI-1 is highly soluble in DMSO (up to 100 mM). If precipitation occurs in an aqueous buffer, briefly warming the solution and vortexing may help. For long-term storage, keep the stock solution in DMSO at -20°C or -80°C, and avoid repeated freeze-thaw cycles [1].

**Q3: Does TMI-1 have any documented off-target effects?** While TMI-1 is designed to inhibit ADAM17 and MMPs, its high potency against several closely related metalloproteinases means the observed biological effects could result from a combination of these inhibitions [3] [1] [2]. Appropriate controls are essential to confirm the mechanism in your experimental system.

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